Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxy-4H-chromen-4-one

Alzheimer's disease neurodegeneration glutaminyl cyclase

2-(3,4-Dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxy-4H-chromen-4-one, commonly named Azaleatin or 5-O-methylquercetin (CAS 529-51-1), is a naturally occurring monomethoxyflavone belonging to the O-methylated flavonol subclass of flavonoids. It is the direct C5-methyl ether derivative of quercetin, first isolated from Rhododendron mucronatum flowers in 1956.

Molecular Formula C16H14O7
Molecular Weight 318.28 g/mol
Cat. No. B7945045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxy-4H-chromen-4-one
Molecular FormulaC16H14O7
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3CC=C(C(=C3)O)O)O)O
InChIInChI=1S/C16H14O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h3-7,17-19,21H,2H2,1H3
InChIKeyYZEPJUSIQOJOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azaleatin (5-O-Methylquercetin) Procurement Guide: Verified Differentiation Data for the O-Methylated Flavonol CAS 529-51-1


2-(3,4-Dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxy-4H-chromen-4-one, commonly named Azaleatin or 5-O-methylquercetin (CAS 529-51-1), is a naturally occurring monomethoxyflavone belonging to the O-methylated flavonol subclass of flavonoids [1]. It is the direct C5-methyl ether derivative of quercetin, first isolated from Rhododendron mucronatum flowers in 1956 [2]. With a molecular formula of C16H12O7 and molecular weight of 316.26 g/mol, azaleatin is a yellow crystalline solid (mp 322 °C), practically insoluble in water (logP ~1.65–2.29), and conforms to Lipinski's Rule of Five [3]. Its structural hallmark—a methoxy group at C5 replacing the hydroxyl of quercetin—imparts distinct pharmacokinetic and target-selectivity profiles that generic flavonols cannot replicate.

Why Quercetin or Other Flavonols Cannot Substitute for Azaleatin (529-51-1) in Targeted Research Procurement


Azaleatin is not simply a methylated quercetin with minor property tweaks; the C5 O-methylation introduces a discrete pharmacophore that fundamentally alters target engagement and metabolic fate. Methylation of flavonoids has been shown to dramatically improve hepatic metabolic stability, membrane transport, and oral absorption compared to the parent polyhydroxylated flavonols [1]. In the anti-hyperuricemic SAR study, azaleatin (C5-O-methyl) was explicitly among the weaker methylquercetins for uric acid suppression, while isorhamnetin (C3′-O-methyl) and tamarixetin (C4′-O-methyl) were significantly more active, demonstrating that the position of methylation—not merely its presence—dictates bioactivity [2]. Furthermore, azaleatin inhibits targets (e.g., human glutaminyl cyclase, dengue NS2B-NS3 protease, β-glucuronidase) through binding modes (non-competitive, allosteric) that quercetin does not replicate at the same potency level, making interchange scientifically invalid [3].

Head-to-Head Quantitative Differentiation Evidence for Azaleatin (529-51-1) Against Closest Analogs


Human Glutaminyl Cyclase (hQC) Inhibition: Azaleatin is 3.9-Fold More Potent Than Quercetin

In a pharmacophore-driven screening study targeting human glutaminyl cyclase (hQC)—a key enzyme generating neurotoxic pyroglutamate-modified β-amyloid peptides linked to Alzheimer's disease—azaleatin (TCM1) demonstrated an IC50 of 1.1 μM, representing a 3.9-fold superior inhibitory potency compared to quercetin (TCM2; IC50 = 4.3 μM) under identical assay conditions [1]. Binding affinity and molecular interaction differences were further validated by surface plasmon resonance (SPR) and molecular dynamics simulations, confirming that the C5-methoxy substitution confers a distinct binding mode not achieved by quercetin [1].

Alzheimer's disease neurodegeneration glutaminyl cyclase amyloid

Dengue NS2B-NS3 Protease: Azaleatin Acts as a Non-Competitive Allosteric Inhibitor with Favorable ADMET Profile

Azaleatin was evaluated against dengue NS2B-NS3 protease, a critical viral replication target. In a fluorescence-based in vitro assay, azaleatin inhibited the protease with an IC50 of 38 μg/mL and a Ki of 26.82 μg/mL, operating through a non-competitive allosteric mode [1]. Molecular docking revealed a binding score of −8.2 kcal/mol to the allosteric pocket, and the complex remained stable over 100 ns of MD simulation [1]. Crucially, the ADMETlab 2.0 prediction indicated favorable pharmacokinetic profiles and full Lipinski Rule of Five compliance—a notable advantage over quercetin, which the authors explicitly cite as limited by low bioavailability for anti-dengue applications [1]. While direct head-to-head IC50 for quercetin against this specific protease was not reported in the same study, the paper establishes that the C5-methoxy substitution is the structural rationale for improved bioavailability and metabolic stability [1].

dengue virus antiviral NS2B-NS3 protease allosteric inhibitor

β-Glucuronidase Inhibition: Azaleatin IC50 = 0.57 μM—Most Potent Among Tested Compounds

In a study evaluating compounds from Centaurium spicatum against β-glucuronidase (a key enzyme in drug metabolism and gut microbiota-host interactions), azaleatin emerged as the most potent inhibitor with an IC50 of 0.57 ± 0.04 μM, significantly outperforming gentisin (IC50 = 0.96 ± 0.10 μM) [1]. Enzyme kinetics analysis revealed that azaleatin exerted non-competitive inhibition, distinct from the mixed inhibition mode exhibited by xanthone comparators [1]. MD simulations further demonstrated that azaleatin achieved the lowest average Coulombic short-range (Coul-SR) interaction energy among all tested compounds, indicating strong and stable electrostatic engagement with the enzyme active site [1].

β-glucuronidase drug metabolism microbiome enzyme inhibition

α-Amylase Inhibition: Azaleatin Outperforms All Tested Quercetin Methyl Ethers, Comparable to Acarbose Standard

In a systematic structure–activity relationship (SAR) study, azaleatin was directly compared against quercetin and a panel of seven methylated quercetin derivatives (including isorhamnetin, tamarixetin, quercetin-3,7-dimethyl ether, quercetin-3,3′,7-trimethyl ether, quercetin-3,3′,4′,7-tetramethyl ether, and quercetin pentamethyl ether) for α-amylase inhibitory activity [1]. Azaleatin was identified as the best inhibitor of α-amylase among all tested compounds, with activity comparable to the clinical standard acarbose, whereas quercetin and other methylation patterns showed weaker inhibition [1]. In silico docking further confirmed azaleatin's superior binding affinity with a docking energy of −8.8 kcal/mol against the α-amylase receptor, forming key hydrogen bonds with Gln63, Asp197, and Arg195 residues [1].

α-amylase antidiabetic carbohydrate metabolism enzyme inhibition

DPPH Radical Scavenging Capacity: Azaleatin Retains Near-Quercetin Antioxidant Potency While Gaining Methylation Pharmacokinetic Benefits

In the same SAR study, DPPH radical scavenging was evaluated for azaleatin alongside quercetin and related methyl ethers. Azaleatin demonstrated an EC50 of 36.1 μg/mL, compared to quercetin's EC50 of 30 μg/mL—representing only a modest ~20% reduction in antioxidant capacity despite the loss of the C5-OH hydrogen-donating group [1]. An independent study of Rhododendron przewalskii corroborated this trend, reporting azaleatin's DPPH EC50 as 37 ± 3 μg/mL alongside quercetin at 9 ± 1 μg/mL, with azaleatin additionally showing measurable superoxide radical (90 ± 2 μg/mL) and hydroxyl radical (688 ± 7 μg/mL) scavenging activities [2]. Furthermore, conformational SAR analysis by Bajracharya et al. (2020) demonstrated that quercetin-5-methyl ether (azaleatin) retains the critical dihedral angles α (11.1–11.5°) and β (6.3–6.6°) essential for antioxidant geometry—identical to quercetin's conformational profile—while mono- and di-methoxy substitution at positions 5 and 3′ were identified as most suitable for preserving antioxidant capacity [3].

antioxidant DPPH radical scavenging conformational analysis

Highest-Confidence Research Application Scenarios for Azaleatin (529-51-1) Based on Quantitative Differentiation Evidence


Alzheimer's Disease Drug Discovery: hQC Inhibitor Lead Optimization

Azaleatin's demonstrated IC50 of 1.1 μM against human glutaminyl cyclase—3.9-fold superior to quercetin (IC50 4.3 μM)—positions it as a validated starting scaffold for hQC-targeted Alzheimer's therapeutic development [1]. Research groups can procure azaleatin as a reference standard for SAR campaigns aimed at improving hQC potency while maintaining the favorable ADMET and Lipinski compliance profiles confirmed in independent studies [1]. The direct quantitative comparator data against quercetin under identical assay conditions provides a clear benchmark for analog ranking.

Antiviral Research: Dengue NS2B-NS3 Allosteric Protease Inhibitor Development

Azaleatin is the only O-methylated flavonol with experimentally confirmed non-competitive allosteric inhibition of dengue NS2B-NS3 protease (IC50 38 μg/mL, Ki 26.82 μg/mL, docking score −8.2 kcal/mol, stable over 100 ns MD) [2]. Unlike quercetin—which is acknowledged to suffer from low bioavailability in anti-dengue contexts—azaleatin's C5-methoxy substitution confers predicted metabolic stability and membrane transport advantages [2]. Procurement is indicated for virology labs seeking an allosteric (non-active-site) protease inhibitor chemotype with drug-like predicted properties.

Microbiome & Drug Metabolism Research: β-Glucuronidase Chemical Probe

With an IC50 of 0.57 ± 0.04 μM, azaleatin is the most potent β-glucuronidase inhibitor identified in its compound cohort, surpassing gentisin (0.96 μM) [3]. Its non-competitive inhibition mechanism is mechanistically distinct from the mixed-type inhibition of co-occurring xanthones, making it a specific tool for studying β-glucuronidase allosteric regulation [3]. Laboratories investigating gut microbial drug reactivation, irinotecan toxicity modulation, or enterohepatic recirculation can employ azaleatin as a high-potency probe with validated MD stability metrics.

Metabolic Disorder Research: α-Amylase Inhibition and Antidiabetic Lead Discovery

Azaleatin was ranked as the best α-amylase inhibitor among all tested quercetin methyl ethers in a direct panel comparison, demonstrating activity comparable to the clinical standard acarbose and a docking energy of −8.8 kcal/mol with key catalytic residues Gln63, Asp197, and Arg195 [4]. For type-2 diabetes research programs, azaleatin serves as a structurally characterized lead compound where the C5-methoxy group is empirically validated as the superior methylation position for α-amylase inhibition—a position-based advantage that isorhamnetin (C3′-O-methyl), tamarixetin (C4′-O-methyl), and di-/tri-methylated analogs in the panel did not match [4].

Quote Request

Request a Quote for 2-(3,4-Dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.